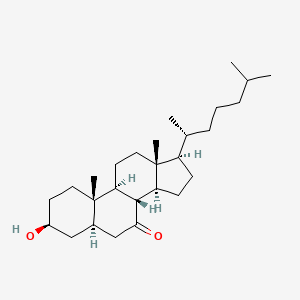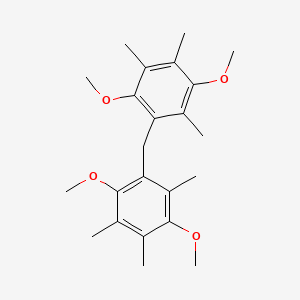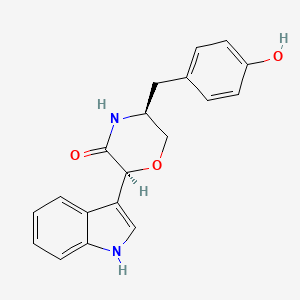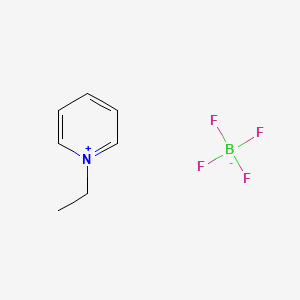
1-Ethylpyridinium tetrafluoroborate
Descripción general
Descripción
1-Ethylpyridinium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C7H10BF4N and its molecular weight is 194.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodegradation Studies
1-Ethylpyridinium tetrafluoroborate has been studied for its biodegradability, particularly by soil bacteria like Corynebacterium sp. This bacterium can degrade the N-ethylpyridinium cation in this compound, utilizing it as a sole carbon and nitrogen source. The biodegradation process involves cleaving the pyridinium ring, leading to specific metabolites. Such research helps in understanding the environmental fate of ionic liquids containing this compound (Zhang, Wang, Malhotra, Dodge, & Francis, 2010).
Physical and Electrochemical Properties
This compound has been analyzed for its various physical and electrochemical properties. Studies have examined its viscosities, thermal stability, surface tension, refractive index, pH, density, and electrochemical stability. These properties are crucial for its potential applications as an electrolyte in various electrochemical processes (Shamsipur, Beigi, Teymouri, Pourmortazavi, & Irandoust, 2010).
Ionic Diffusion and Conductivity
Research on this compound has included studies on ionic diffusion and conductivity. These studies are significant for applications in ionic liquids and electrolytes, contributing to the understanding of their behavior in different temperature ranges (Noda, Hayamizu, & Watanabe, 2001).
Environmental Impact and Phototransformation
The photochemical behavior of this compound in surface waters has been a subject of interest. Understanding its phototransformation in these environments helps in assessing its environmental impact and attenuation pathways, which is crucial for environmental safety and pollution control measures (Calza, Noè, Fabbri, Santoro, Minero, Vione, & Medana, 2017).
Application in Chemical Reactions
The use of this compound in chemical reactions, such as the Baylis-Hillman reactions, demonstrates its utility as a recyclable solvent. Its inert nature in specific reactions and its ability to proceed quickly with good yields make it a valuable asset in green chemistry applications (Gong, Cai, Yang, Yang, Zhang, & Fan, 2006).
Ionic Liquid Interfaces
The study of ionic liquid interfaces, including those containing this compound, focuses on their surface tensions and contact angles. This research is essential for understanding the interfacial behavior of these ionic liquids, which is vital for applications in electrochemistry and material science (Restolho, Mata, & Saramago, 2009).
Volatility Studies
Volatility studies of ionic liquids like this compound are crucial for understanding their thermodynamic properties. These studies provide insights into their potential uses in various industrial and scientific applications (Rocha & Santos, 2013).
Safety and Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
Mecanismo De Acción
Target of Action
1-Ethylpyridinium tetrafluoroborate (EPyBF4) is an ionic liquid It’s known that ionic liquids can interact with a wide range of organic and inorganic compounds .
Mode of Action
EPyBF4 has been used as a reaction medium in the Morita-Baylis-Hillman (MBH) reactions of acrylonitrile with 4-nitrobenzaldehyde to yield MBH adducts . It has also been used as a solvent in the Diels-Alder reactions of isoprene with dienophiles . These reactions suggest that EPyBF4 can facilitate chemical reactions by acting as a solvent or reaction medium.
Biochemical Pathways
It’s known that epybf4 can be used in solute-solvent interaction studies using vitamins like nicotinic acid and ascorbic acid . This suggests that EPyBF4 may interact with these biochemical pathways.
Result of Action
Its use in chemical reactions suggests that it can facilitate the formation of new compounds .
Action Environment
The action of EPyBF4 can be influenced by environmental factors. For instance, the anion (tetrafluoroborate) in EPyBF4 decomposes slowly in the presence of water . This suggests that the action, efficacy, and stability of EPyBF4 can be affected by the presence of water and possibly other environmental factors.
Análisis Bioquímico
Biochemical Properties
1-Ethylpyridinium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a reaction medium in the Morita-Baylis-Hillman reactions and as a solvent in Diels-Alder reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and low racemization . The nature of these interactions often involves the stabilization of transition states and the facilitation of reaction mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions . It exerts its effects at the molecular level by stabilizing transition states and facilitating reaction mechanisms. The compound’s interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be biodegraded by soil bacteria, leading to the cleavage of the pyridinium ring and the formation of metabolites . These temporal effects are essential for understanding the compound’s long-term impact on cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not exhibit significant impact. The compound’s role as a reaction medium and solvent suggests that its dosage must be carefully controlled to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the Morita-Baylis-Hillman and Diels-Alder reactions indicates its involvement in metabolic flux and the regulation of metabolite levels . The compound’s interactions with enzymes can influence metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s localization within cells can determine its role in various biochemical reactions and cellular processes.
Propiedades
IUPAC Name |
1-ethylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKIITPDQKZZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049279 | |
| Record name | 1-Ethylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-48-1 | |
| Record name | 1-Ethylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)


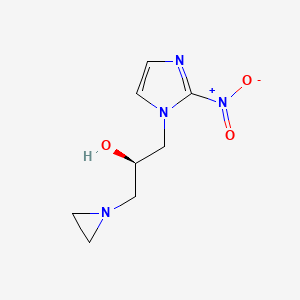
![2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one](/img/structure/B1253244.png)

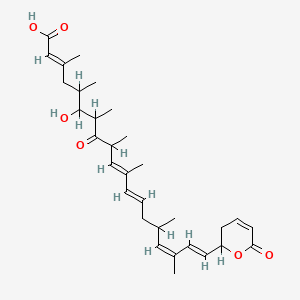
![tert-butyl 6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1253249.png)
